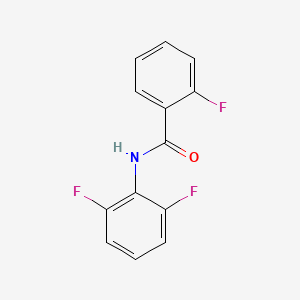

N-(2,6-difluorophenyl)-2-fluorobenzamide

CAS No.:

Cat. No.: VC10577626

Molecular Formula: C13H8F3NO

Molecular Weight: 251.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H8F3NO |

|---|---|

| Molecular Weight | 251.20 g/mol |

| IUPAC Name | N-(2,6-difluorophenyl)-2-fluorobenzamide |

| Standard InChI | InChI=1S/C13H8F3NO/c14-9-5-2-1-4-8(9)13(18)17-12-10(15)6-3-7-11(12)16/h1-7H,(H,17,18) |

| Standard InChI Key | JLMQIBRYLMSVDA-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)C(=O)NC2=C(C=CC=C2F)F)F |

| Canonical SMILES | C1=CC=C(C(=C1)C(=O)NC2=C(C=CC=C2F)F)F |

Introduction

Synthesis and Manufacturing

While no direct synthesis protocol for N-(2,6-difluorophenyl)-2-fluorobenzamide is documented in the provided sources, its preparation likely follows established benzamide coupling methods. A plausible two-step process involves:

-

Fluorination of Precursors:

-

The 2,6-difluoroaniline intermediate could be synthesized via catalytic fluorination of chlorinated analogs, as described in the patent for 2,6-difluorobenzonitrile . For example, substituting chlorine with fluorine using potassium fluoride in aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures (100–250°C).

-

The 2-fluorobenzoic acid component may be derived from directed fluorination or commercial sources.

-

-

Amide Coupling:

-

Reacting 2-fluorobenzoic acid with 2,6-difluoroaniline via activation with coupling agents like EDCl/HOBt or via mixed anhydride methods.

-

Critical Challenges:

-

Regioselectivity: Ensuring fluorination occurs exclusively at the 2- and 6-positions of the aniline ring requires careful control of reaction conditions .

-

Purification: Separation of unreacted starting materials and byproducts (e.g., di- or tri-fluorinated analogs) demands chromatography or crystallization optimization.

Physicochemical and Spectroscopic Properties

Solubility and Stability

The compound’s solubility profile is influenced by its fluorination pattern. With a calculated logP of ~2.9 , it exhibits moderate lipophilicity, favoring organic solvents like dimethylformamide or dichloromethane. Aqueous solubility is limited (~3.5 mg/mL estimated), necessitating formulation with co-solvents for biological assays.

Spectroscopic Characterization

-

¹H NMR: Expected signals include a singlet for the amide NH (~10 ppm), multiplet patterns for aromatic protons, and coupling constants indicative of fluorine adjacency (e.g., J = 8–9 Hz for ortho-F interactions).

-

¹⁹F NMR: Distinct peaks for the 2-fluorobenzoyl (-110 ppm) and 2,6-difluorophenyl (-115 ppm) groups.

Biological Activity and Mechanism

Table 2: Comparative Activity of Fluorinated Benzamides

Structure-Activity Relationships (SAR)

-

Fluorine Positioning: Fluorine at the 2- and 6-positions optimizes hydrophobic interactions with Val203, Val207, and Asn263 residues in FtsZ .

-

Amide Group: Critical for hydrogen bonding to Leu209 and Gly206, stabilizing the protein-inhibitor complex .

Applications in Drug Discovery

Antibacterial Agents

The compound’s potential as an FtsZ inhibitor positions it within efforts to combat antibiotic-resistant pathogens. Fluorinated benzamides are less prone to metabolic degradation than non-fluorinated analogs, extending their in vivo half-life .

Kinase and Enzyme Inhibition

Fluorinated benzamides are explored as kinase inhibitors due to their ability to occupy ATP-binding pockets. The electron-withdrawing effects of fluorine may enhance interactions with catalytic lysine or aspartate residues.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume